2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS 71987-67-2) is a highly specialized, fluorinated heterocyclic building block primarily utilized in the synthesis of selective receptor antagonists, particularly targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound replaces the 5-methoxy group with a 5-fluoro substituent and retains the free 1H-indole nitrogen. In commercial procurement and drug discovery workflows, it serves as a critical, synthetically accessible precursor for generating N-substituted indole-3-acetic acid libraries. Its baseline value lies in its optimized balance of physicochemical properties, offering a stable, halogenated core that supports downstream N-functionalization while avoiding the metabolic liabilities associated with traditional methoxy-substituted analogs [1].
Substituting this compound with generic indole-3-acetic acid, the indomethacin core (5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, or the sulindac core (an indene derivative) critically compromises both synthetic utility and downstream performance. The indene-based sulindac core lacks the secondary amine (N-H) required for N-sulfonylation or N-alkylation, severely restricting the chemical space available for library generation[1]. Meanwhile, utilizing the 5-methoxy indomethacin core introduces significant metabolic vulnerabilities, specifically susceptibility to O-demethylation by hepatic enzymes, and retains unwanted off-target cyclooxygenase (COX) activity[2]. The 5-fluoro-2-methyl substitution pattern is a strict structure-activity requirement for maintaining high target affinity while ensuring microsomal metabolic stability, rendering unfluorinated or methoxy-substituted alternatives non-viable for advanced pharmaceutical development [1].
A primary procurement driver for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is its utility as a scaffold for N-functionalization, a pathway unavailable to indene-based analogs like sulindac. Studies demonstrate that the free 1H-indole nitrogen can be efficiently converted to N-sulfonyl derivatives (e.g., using RSO2Cl, KOtBu, 18-crown-6 in THF), achieving high-affinity CRTH2 antagonists with Ki values as low as 29 nM. The indene core of sulindac fundamentally lacks this nitrogen, preventing this critical synthetic vector entirely [1].
| Evidence Dimension | N-functionalization capacity for library synthesis |
| Target Compound Data | 1H-indole nitrogen allows direct N-sulfonylation |
| Comparator Or Baseline | Sulindac core (indene) |
| Quantified Difference | 100% loss of N-substitution capability in indene comparators |
| Conditions | Standard N-sulfonylation conditions (KOtBu, 18-crown-6, THF) |
Buyers must select the indole core over indene analogs to access the N-substitution pathways required for modern CRTH2 antagonist library synthesis.
The replacement of the 5-methoxy group (found in the indomethacin core) with a 5-fluoro group significantly alters the metabolic profile of the resulting derivatives. The 5-methoxy analog is highly susceptible to O-demethylation, forming a desmethyl metabolite (5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid, which limits in vivo half-life. In contrast, the 5-fluoro-2-methyl-1H-indol-3-yl acetic acid template demonstrates robust microsomal metabolic stability, blocking this specific degradation pathway while retaining the necessary spatial arrangement for receptor binding[1].
| Evidence Dimension | Susceptibility to Phase I metabolism |
| Target Compound Data | 5-Fluoro group resists metabolic cleavage |
| Comparator Or Baseline | 5-Methoxy analog (indomethacin core) |
| Quantified Difference | Elimination of the O-demethylation metabolic liability |
| Conditions | Hepatic microsomal stability assays |
Procuring the 5-fluoro analog prevents premature metabolic degradation in downstream in vivo applications, a critical failure point for 5-methoxy derivatives.
Structure-activity relationship (SAR) studies establish that the specific combination of the 5-fluoro and 2-methyl groups on the indole-3-acetic acid core is strictly required for optimal biological activity. When optimizing the 1H-indolyl-3-yl acetic acid core for CRTH2 antagonism, removing the 5-fluoro or 2-methyl groups results in a severe drop in binding affinity. Derivatives built on the 5-fluoro-2-methyl core consistently achieve low nanomolar potency (e.g., IC50 < 10 nM for optimized N-substituted derivatives), whereas unsubstituted indole-3-acetic acid fails to exhibit comparable target engagement [1].
| Evidence Dimension | Receptor binding affinity (CRTH2) |
| Target Compound Data | 5-fluoro-2-methyl core derivatives achieve low nanomolar Ki/IC50 |
| Comparator Or Baseline | Unsubstituted indole-3-acetic acid |
| Quantified Difference | Essential requirement; lack of 5-F/2-Me results in loss of high-affinity binding |
| Conditions | in vitro CRTH2 radioligand binding assays |
For pharmaceutical procurement, the exact 5-fluoro-2-methyl substitution pattern is non-negotiable for achieving the required baseline potency in receptor antagonist development.
The indomethacin core (5-methoxy-2-methyl-1H-indol-3-yl acetic acid with an N-p-chlorobenzoyl group) is a potent, non-selective inhibitor of COX-1 and COX-2, leading to well-documented gastrointestinal and renal toxicities. Utilizing the free (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid core allows researchers to build libraries that diverge from the COX inhibitory pharmacophore. By altering the N-substitution (e.g., using N-sulfonyl instead of N-benzoyl), the resulting 5-fluoro derivatives achieve excellent selectivity for specific G-protein coupled receptors without the dose-limiting COX-driven side effects inherent to the legacy NSAID core[1].
| Evidence Dimension | Off-target COX-1/COX-2 inhibition |
| Target Compound Data | N-sulfonyl derivatives of the 5-fluoro core show high target selectivity without NSAID-like COX toxicity |
| Comparator Or Baseline | Indomethacin (5-methoxy-N-benzoyl core) |
| Quantified Difference | Elimination of primary COX-1/COX-2 inhibitory activity |
| Conditions | in vitro selectivity profiling |
Procuring this specific fluorinated core enables the synthesis of highly selective therapeutics that avoid the severe gastrointestinal toxicity associated with traditional NSAID scaffolds.
The primary industrial application for this compound is acting as the central building block for CRTH2 receptor antagonists. Its stable 5-fluoro-2-methyl core and reactive 1H-indole nitrogen allow for rapid N-sulfonylation, generating potent drug candidates for asthma, allergic rhinitis, and atopic dermatitis [1].
The presence of the stable 5-fluoro substituent makes this core highly suitable for the design of 18F-labeled Positron Emission Tomography (PET) tracers. This enables the non-invasive imaging of GPR44/CRTH2 receptor expression in vivo, an application that is structurally impossible when using the 5-methoxy indomethacin core [2].
Due to its proven microsomal stability and lack of inherent COX-1/COX-2 toxicity prior to functionalization, this compound is an ideal privileged scaffold for high-throughput screening (HTS) library generation. It provides a reliable, synthetically tractable starting point for discovering novel G-protein coupled receptor modulators [1].
Irritant